molecular formula C7H7F2NO B2518063 2-(1,1-Difluoroethyl)pyridin-4-OL CAS No. 1783722-86-0

2-(1,1-Difluoroethyl)pyridin-4-OL

Cat. No.: B2518063
CAS No.: 1783722-86-0
M. Wt: 159.136
InChI Key: JSEOXILDUHSBRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Difluoroethyl)pyridin-4-OL typically involves the introduction of the difluoroethyl group onto the pyridine ring. One common method is the difluoromethylation of a pyridine derivative. For example, starting with 4-hydroxypyridine, the difluoroethyl group can be introduced using difluoromethylating agents under specific reaction conditions . The reaction may involve the use of catalysts and solvents to achieve the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and isolation of the final product to meet the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)pyridin-4-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution reactions can lead to a variety of new compounds with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-Difluoroethyl)pyridin-4-OL is unique due to the presence of both the difluoroethyl group and the hydroxyl group on the pyridine ring.

Properties

IUPAC Name

2-(1,1-difluoroethyl)-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-7(8,9)6-4-5(11)2-3-10-6/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEOXILDUHSBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)C=CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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